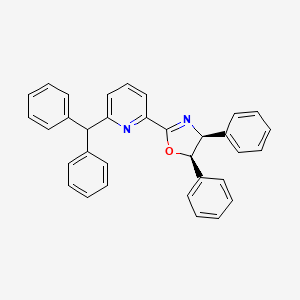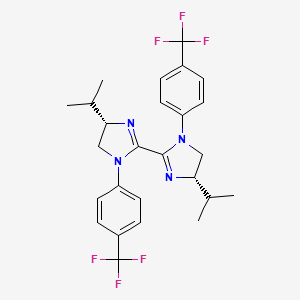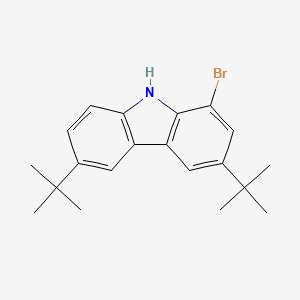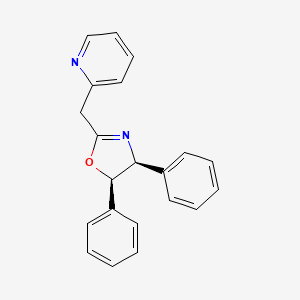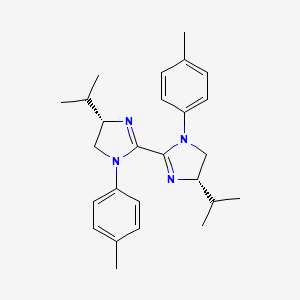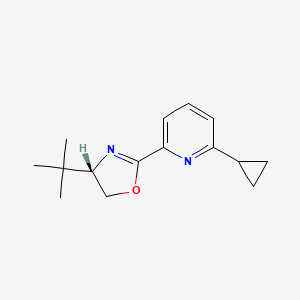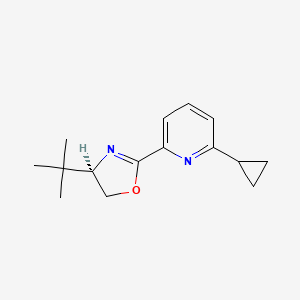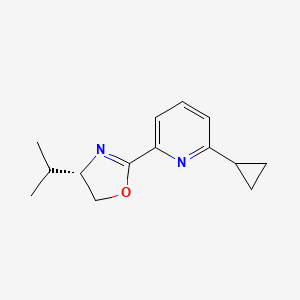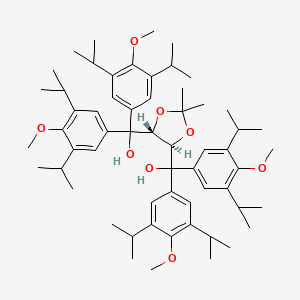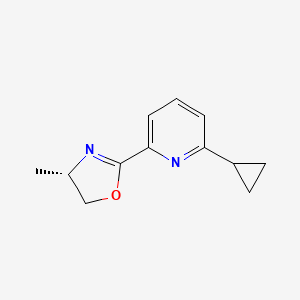
(S)-2-(6-Cyclopropylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(6-Cyclopropylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole is a chiral compound with a unique structure that includes a cyclopropyl group attached to a pyridine ring, which is further connected to a dihydrooxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6-Cyclopropylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple.
Formation of the Dihydrooxazole Ring: The dihydrooxazole ring can be formed through the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
(S)-2-(6-Cyclopropylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized oxazole derivatives, reduced forms of the compound, and substituted pyridine derivatives.
科学研究应用
(S)-2-(6-Cyclopropylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.
Industrial Applications: It is explored for its potential use in the development of agrochemicals and materials science.
作用机制
The mechanism of action of (S)-2-(6-Cyclopropylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. The cyclopropyl and dihydrooxazole rings play crucial roles in stabilizing the compound’s binding to its targets, thereby influencing its biological effects.
相似化合物的比较
Similar Compounds
®-2-(6-Cyclopropylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole: The enantiomer of the compound, which may exhibit different biological activities.
2-(6-Cyclopropylpyridin-2-yl)-4,5-dihydrooxazole: A similar compound lacking the methyl group, which may affect its reactivity and binding properties.
2-(6-Cyclopropylpyridin-2-yl)-4-methyl-oxazole: A compound with an oxazole ring instead of a dihydrooxazole ring, leading to different chemical and biological properties.
Uniqueness
(S)-2-(6-Cyclopropylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole is unique due to its specific stereochemistry and the presence of both cyclopropyl and dihydrooxazole rings. These features contribute to its distinct reactivity and potential for selective interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
(4S)-2-(6-cyclopropylpyridin-2-yl)-4-methyl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-7-15-12(13-8)11-4-2-3-10(14-11)9-5-6-9/h2-4,8-9H,5-7H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBRWGVBRGMAKM-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=N1)C2=CC=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC(=N1)C2=CC=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
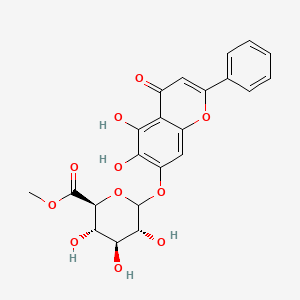
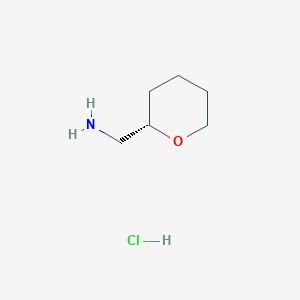
![tert-butyl (9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B8239234.png)
![2-amino-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B8239240.png)
![rel-(4aR,7aR)-4-(pyridin-4-ylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B8239253.png)
